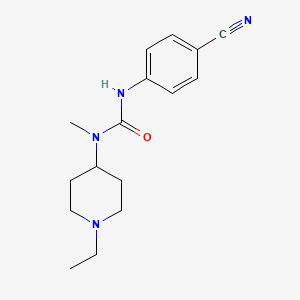
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is not fully understood. However, it has been suggested that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may exert its pharmacological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Furthermore, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have antioxidant properties and can protect cells from oxidative stress. In animal models, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to improve cognitive function and memory, reduce inflammation, and prevent neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea for lab experiments is its high purity and good yields. This makes it easier to obtain consistent and reproducible results. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to be stable under various conditions, making it suitable for long-term storage and use in experiments. However, one limitation of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is its relatively high cost compared to other compounds used in scientific research.
Direcciones Futuras
There are several future directions for research on 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea. One area of interest is the development of novel derivatives of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea and to identify its molecular targets. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in humans for the treatment of cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves the reaction of 4-cyanophenyl isocyanate with 1-ethyl-4-piperidone, followed by the addition of methylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been reported to yield high purity and good yields of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea.
Aplicaciones Científicas De Investigación
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-20-10-8-15(9-11-20)19(2)16(21)18-14-6-4-13(12-17)5-7-14/h4-7,15H,3,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDWXQNCASVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)








![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)